![molecular formula C13H26N2O B13324301 3-Propyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13324301.png)
3-Propyl-[1,4'-bipiperidin]-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-[1,4’-bipiperidin]-4-ol is a chemical compound that belongs to the class of bipiperidines It is characterized by the presence of two piperidine rings connected by a propyl chain and a hydroxyl group attached to one of the piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-[1,4’-bipiperidin]-4-ol typically involves the following steps:
Formation of the Bipiperidine Core: The initial step involves the formation of the bipiperidine core. This can be achieved by reacting piperidine with a suitable alkylating agent, such as 1,3-dihalogen propane, in the presence of a base like sodium hydride or potassium carbonate.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a nucleophilic substitution reaction. For example, the bipiperidine core can be reacted with an alkoxide, such as sodium methoxide, to form the desired hydroxylated product.
Industrial Production Methods
In an industrial setting, the production of 3-Propyl-[1,4’-bipiperidin]-4-ol can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-[1,4’-bipiperidin]-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form amines or other reduced products using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, using reagents like thionyl chloride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thionyl chloride, alkyl halides, and other substituting agents.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halides, alkylated products.
Scientific Research Applications
3-Propyl-[1,4’-bipiperidin]-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Propyl-[1,4’-bipiperidin]-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxyl group and the bipiperidine core play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[3-([1,4’-bipiperidin]-1’-yl)propyl]-6-methylthieno[2,3-b]quinoline-2-carboxamide
- N-(3-{[1,4’-bipiperidin]-1’-yl}propyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Uniqueness
3-Propyl-[1,4’-bipiperidin]-4-ol is unique due to its specific structural features, such as the propyl chain and the hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H26N2O |
|---|---|
Molecular Weight |
226.36 g/mol |
IUPAC Name |
1-piperidin-4-yl-3-propylpiperidin-4-ol |
InChI |
InChI=1S/C13H26N2O/c1-2-3-11-10-15(9-6-13(11)16)12-4-7-14-8-5-12/h11-14,16H,2-10H2,1H3 |
InChI Key |
ZPSDJSYCRWWVGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(CCC1O)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13324218.png)
![3-Ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13324224.png)

![N-(4-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B13324246.png)
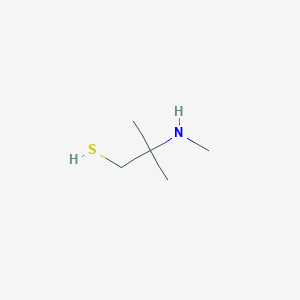
![1-Methyl-3-[(1-methylcyclopropyl)methyl]-1H-pyrazol-5-amine](/img/structure/B13324258.png)
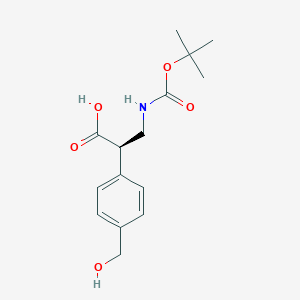

![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13324283.png)
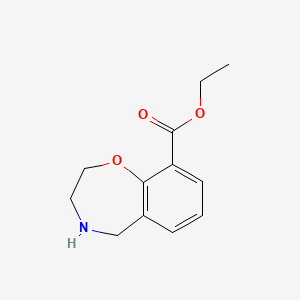
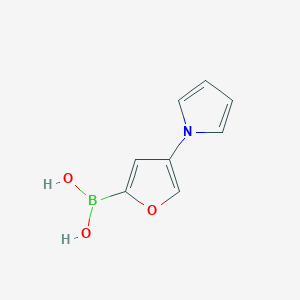
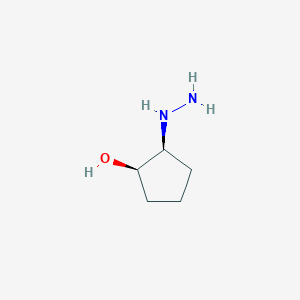
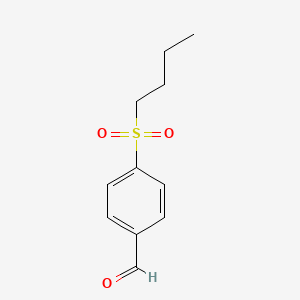
![4-Bromo-1-(5,8-dioxaspiro[3.4]octan-2-yl)-1H-pyrazole](/img/structure/B13324315.png)
